N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide
Brand Name: Vulcanchem
CAS No.: 5738-29-4
VCID: VC10379494
InChI: InChI=1S/C15H13BrClNOS/c1-10(20-14-7-5-12(17)6-8-14)15(19)18-13-4-2-3-11(16)9-13/h2-10H,1H3,(H,18,19)
SMILES: CC(C(=O)NC1=CC(=CC=C1)Br)SC2=CC=C(C=C2)Cl
Molecular Formula: C15H13BrClNOS
Molecular Weight: 370.7 g/mol

N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide

CAS No.: 5738-29-4

Cat. No.: VC10379494

Molecular Formula: C15H13BrClNOS

Molecular Weight: 370.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide - 5738-29-4

Specification

CAS No. 5738-29-4
Molecular Formula C15H13BrClNOS
Molecular Weight 370.7 g/mol
IUPAC Name N-(3-bromophenyl)-2-(4-chlorophenyl)sulfanylpropanamide
Standard InChI InChI=1S/C15H13BrClNOS/c1-10(20-14-7-5-12(17)6-8-14)15(19)18-13-4-2-3-11(16)9-13/h2-10H,1H3,(H,18,19)
Standard InChI Key MSQFPFLHKLFAJJ-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC(=CC=C1)Br)SC2=CC=C(C=C2)Cl
Canonical SMILES CC(C(=O)NC1=CC(=CC=C1)Br)SC2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide (C₁₅H₁₃BrClNOS) has a molecular weight of 370.7 g/mol. Its structure integrates three key components:

  • A 3-bromophenyl group attached to the amide nitrogen.

  • A sulfanyl (-S-) bridge linking the central propanamide chain to a 4-chlorophenyl ring.

  • A propanamide backbone that facilitates hydrogen bonding and target interactions .

The halogen atoms (bromine and chlorine) enhance lipophilicity and electronic effects, potentially influencing receptor binding and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₃BrClNOS
Molecular Weight370.7 g/mol
CAS Number5738-29-4
Halogen ContentBr (21.6%), Cl (9.6%)
Solubility (Predicted)Low in water; soluble in DMSO

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(3-bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide typically involves a multi-step sequence:

  • Formation of the Sulfanyl Linkage:

    • Reaction of 4-chlorothiophenol with a propanoic acid derivative (e.g., 2-bromopropanoyl chloride) under basic conditions to form the sulfanyl-propanoic intermediate.

    • Key Reagents: Potassium carbonate, tetrahydrofuran (THF).

  • Amidation:

    • Activation of the carboxylic acid group using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by coupling with 3-bromoaniline .

    • Reaction Conditions: Anhydrous environment, temperatures between 0°C and 25°C.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
14-Chlorothiophenol, 2-bromopropanoyl chloride, K₂CO₃, THF, 0°C → 25°C65–75
2POCl₃, 3-bromoaniline, CH₂Cl₂, reflux50–60

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the sulfanyl group may lead to byproducts.

  • Halogen Stability: Bromine and chlorine substituents are susceptible to displacement under harsh conditions.

  • Purification: Column chromatography is often required due to the compound’s low crystallinity .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Compounds with sulfanyl-propanamide motifs demonstrate activity against:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A target for metabolic disorders like diabetes .

  • Mycobacterial Enzymes: Sulfonamide derivatives show promise against Mycobacterium tuberculosis by inhibiting DprE1 and MmpL3 .

Molecular docking studies suggest that the bromophenyl group occupies hydrophobic pockets in enzyme active sites, while the amide forms hydrogen bonds with catalytic residues .

Research Findings and Structure-Activity Relationships (SARs)

Role of Halogen Substituents

  • Bromine at C3: Enhances steric bulk and electron-withdrawing effects, improving target affinity.

  • Chlorine at C4: Increases lipophilicity, favoring membrane penetration .

Table 3: Impact of Halogen Substitution on Bioactivity

Compound VariantMIC Against Mtb (μM)Solubility (μM)
N-(3-Bromophenyl) derivative12.418
N-(4-Fluorophenyl) variant>5045

Modifications to the Propanamide Backbone

  • Methylation of the Amide NH: Reduces activity (MIC >50 μM), highlighting the importance of hydrogen bonding .

  • Replacement of Sulfanyl with Sulfonyl: Lowers potency, suggesting the sulfanyl group’s redox activity is critical .

Challenges and Future Directions

Pharmacokinetic Optimization

  • Oral Bioavailability: Low solubility (predicted logP = 3.8) limits absorption. Prodrug strategies (e.g., esterification) are under investigation.

  • Metabolic Stability: Hepatic microsomal studies indicate susceptibility to cytochrome P450-mediated oxidation .

Target Identification

Despite phenotypic activity against Mtb, the exact target remains unknown. Chemoproteomics and resistance mutation mapping are ongoing .

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